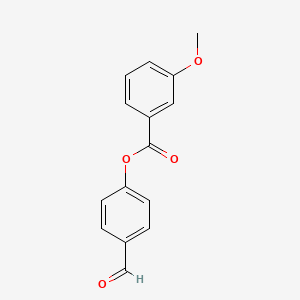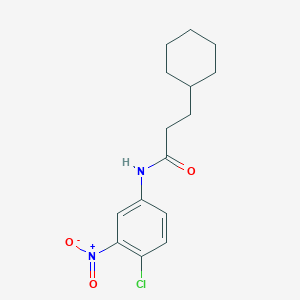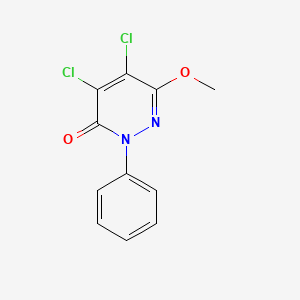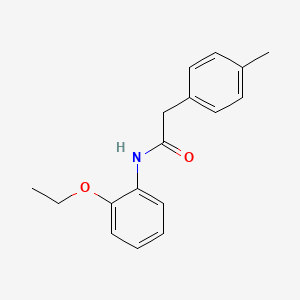
4-ethyl-2-oxo-2H-chromen-7-yl acetate
Übersicht
Beschreibung
4-Ethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound with the linear formula C13H12O4 . It has a molecular weight of 232.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-ethyl-2-oxo-2H-chromen-7-yl acetate are not detailed in the retrieved sources. The compound has a molecular weight of 232.238 , but further properties such as melting point, boiling point, solubility, and spectral data are not provided.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
4-ethyl-2-oxo-2H-chromen-7-yl acetate, like other coumarin derivatives, has been explored for its potential pharmacological activities. Coumarins are known for their physiological effects, including anticoagulant, spasmolytic, bacteriostatic, and antitumor properties . This compound could be a candidate for drug development, especially in targeting diseases where these activities are beneficial.
Material Science
In the field of materials science, this compound has been used in the synthesis of organic-inorganic hybrids for optical applications. Its incorporation into sol-gel materials demonstrates its potential in creating new materials with desirable optical properties, such as transparency and coloration, which are useful in the development of waveguide amplifiers, plastic lasers, or light-emitting diodes .
Biochemistry
Biochemically, the compound’s derivatives have been used to study photodimerization reactions. The photoactive properties of these derivatives can be harnessed to control the properties of polysaccharide esters, which are of interest in the design of smart materials .
Analytical Chemistry
In analytical chemistry, the spectral properties of 4-ethyl-2-oxo-2H-chromen-7-yl acetate are of interest. Its UV/Vis, IR, and luminescence spectral properties can be studied to understand the interactions within sol-gel materials and to develop new analytical methods for material characterization .
Environmental Science
While specific applications in environmental science are not directly mentioned, the compound’s role in the synthesis of materials with potential environmental benefits, such as organic modified ceramics (ormocer), suggests its indirect contribution to environmental sustainability through material innovation .
Medical Research
In medical research, the compound’s derivatives have shown promise in inhibiting the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. This indicates its potential use in cancer therapy, particularly in targeting NSCLC through the modulation of critical pathways like PI3K/AKT/mTOR .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for creating a variety of coumarin-based molecules. These molecules have been synthesized for their antimicrobial activity, showcasing the compound’s utility in developing new antimicrobial agents .
Optical Applications
Lastly, the compound’s role in the development of doped sol-gel materials with potential optical applications cannot be overstated. Its ability to retain optical properties when incorporated into inorganic hosts makes it a valuable component in the creation of optically active materials .
Safety and Hazards
Specific safety and hazard information for 4-ethyl-2-oxo-2H-chromen-7-yl acetate is not available in the retrieved sources. Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
Wirkmechanismus
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been of great interest for evaluating new biological activities .
Mode of Action
It’s worth noting that coumarin derivatives have been shown to exhibit photoactive properties . This suggests that the compound may interact with its targets through light-triggered reactions, such as photodimerization .
Result of Action
It’s known that coumarin derivatives can exhibit various biological activities, including antimicrobial and antioxidant activities .
Action Environment
It’s known that the synthesis of similar coumarin derivatives can be carried out under specific conditions, such as a nitrogen atmosphere .
Eigenschaften
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-9-6-13(15)17-12-7-10(16-8(2)14)4-5-11(9)12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVBTUMPAUMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-oxo-2H-chromen-7-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)





![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)
![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)

